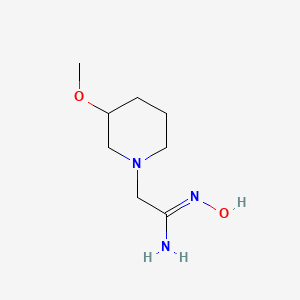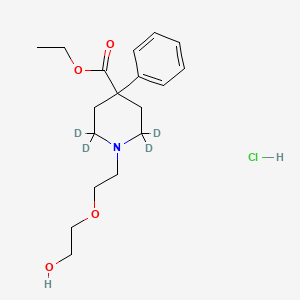
Etoxeridine-d4 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etoxeridine-d4 Hydrochloride, also known as Carbetidine, is a synthetic opioid analgesic that belongs to the class of 4-phenylpiperidine derivatives. It was developed in the 1950s and investigated for use in surgical anesthesia. it was never commercialized and is not currently used in medicine . This compound is related to the clinically used opioid analgesic drug pethidine (meperidine) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Etoxeridine-d4 Hydrochloride involves the reaction of ethyl 1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate with hydrochloric acid. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its lack of commercialization. the general approach would involve large-scale synthesis using the same reaction conditions as in the laboratory synthesis, with additional steps for purification and quality control.
化学反应分析
Types of Reactions
Etoxeridine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Etoxeridine-d4 Hydrochloride has been studied for various scientific research applications, including:
作用机制
Etoxeridine-d4 Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects and pain relief . The molecular targets involved include the mu-opioid receptors, and the pathways affected are those related to pain perception and modulation .
相似化合物的比较
Similar Compounds
Pethidine (Meperidine): A clinically used opioid analgesic with similar chemical structure and pharmacological effects.
Fentanyl: Another synthetic opioid with a similar mechanism of action but significantly higher potency.
Methadone: A synthetic opioid used for pain management and opioid dependence treatment.
Uniqueness
Etoxeridine-d4 Hydrochloride is unique due to its specific chemical structure, which includes a 4-phenylpiperidine skeleton with an ethoxyethyl group.
属性
分子式 |
C18H28ClNO4 |
|---|---|
分子量 |
361.9 g/mol |
IUPAC 名称 |
ethyl 2,2,6,6-tetradeuterio-1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-2-23-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20;/h3-7,20H,2,8-15H2,1H3;1H/i10D2,11D2; |
InChI 键 |
JRYIUUNKVDIEAF-DEHBLRELSA-N |
手性 SMILES |
[2H]C1(CC(CC(N1CCOCCO)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl |
规范 SMILES |
CCOC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


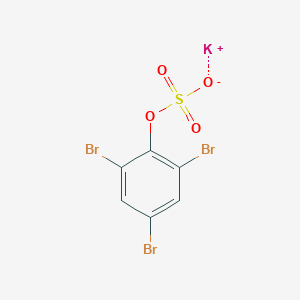
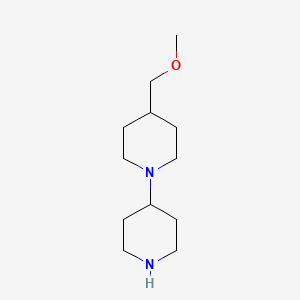
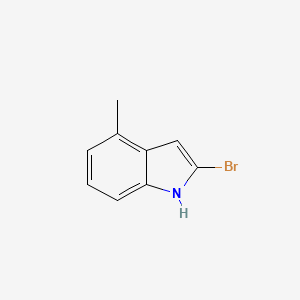
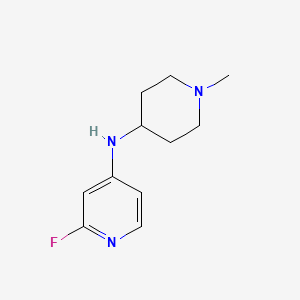
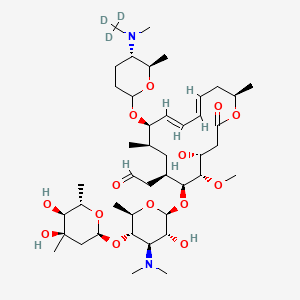
![(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester](/img/structure/B13437083.png)

![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
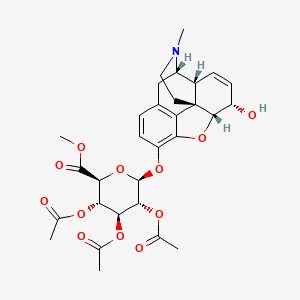
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
